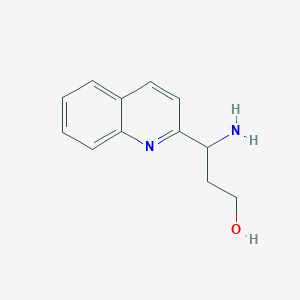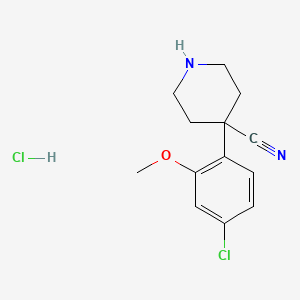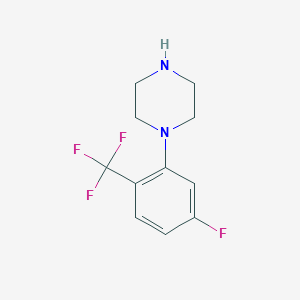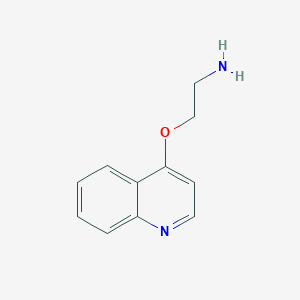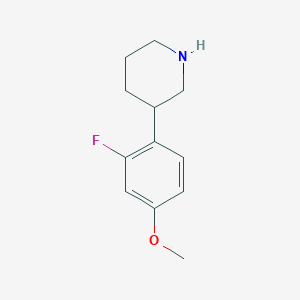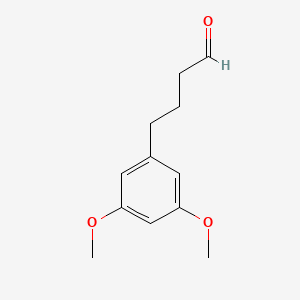
4-(3,5-Dimethoxyphenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethoxyphenyl)butanal is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a butanal group attached to a 3,5-dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butanal can be achieved through the hydroformylation and hydrogenation of sinapyl alcohol. This process involves the use of cobalt and rhodium carbonyl complexes as catalysts. The reaction conditions typically include the use of carbon monoxide and hydrogen gases under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dimethoxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(3,5-Dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3,5-Dimethoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer research.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butanal involves its interaction with various molecular targets. For example, in cancer research, it has been shown to interact with p68 RNA helicase, a member of the DEAD box family of RNA helicases. This interaction abrogates the β-catenin stimulated ATPase activity of p68, leading to the inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal
- 3-Hydroxy-2-(4-hydroxy-3,5-dimethoxybenzyl)propanal
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Uniqueness
4-(3,5-Dimethoxyphenyl)butanal is unique due to its specific structural features, such as the presence of both methoxy groups and an aldehyde group on the phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
4-(3,5-dimethoxyphenyl)butanal |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-10(5-3-4-6-13)8-12(9-11)15-2/h6-9H,3-5H2,1-2H3 |
Clé InChI |
MLNUANVAFBVMEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)CCCC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
